8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride
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Overview
Description
8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride is a heterocyclic compound with significant importance in various scientific fields. This compound is known for its diverse biological activities and photochemical properties. It is often used in medicinal chemistry and materials science due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine ring .
Scientific Research Applications
8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes, leading to antibacterial effects. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing cell death . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as gemifloxacin and other quinolone antibiotics . These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness
8-Oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its diverse applications in various fields also highlight its versatility compared to other similar compounds .
Properties
IUPAC Name |
8-oxo-7H-2,7-naphthyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-8-6-3-10-4-7(9(13)14)5(6)1-2-11-8;/h1-4H,(H,11,12)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUROBHYNJTNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CN=CC(=C21)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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